

Application Notes: Berberine Ursodeoxycholate in High-Fat Diet-Induced Obesity Models

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Compound of Interest		
Compound Name:	Berberine Ursodeoxycholate	
Cat. No.:	B10831510	Get Quote

Introduction

Berberine Ursodeoxycholate (B-UDCA), presented as HTD1801, is a novel ionic salt combining Berberine (BBR) and Ursodeoxycholic acid (UDCA).[1] This compound leverages the distinct and complementary metabolic benefits of its constituent parts. BBR, a natural alkaloid, has been extensively studied for its positive effects on glucose and lipid metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] UDCA, a hydrophilic bile acid, is known for its cytoprotective properties and its role in modulating bile acid signaling pathways, including the farnesoid X receptor (FXR).[1][4]

In the gastrointestinal tract, B-UDCA is thought to dissociate, allowing for the differential absorption and independent action of BBR and UDCA.[1] This dual-action approach makes B-UDCA a compelling candidate for investigating therapeutic interventions in metabolic disorders. In a phase 2 clinical trial involving patients with presumed non-alcoholic steatohepatitis (NASH) and type 2 diabetes, B-UDCA demonstrated a significant reduction in liver fat content, improved glycemic control, and notable weight loss.[1]

These application notes provide a comprehensive guide for researchers utilizing a high-fat diet (HFD)-induced obesity animal model to explore the efficacy and mechanisms of B-UDCA. The protocols and data are synthesized from studies on BBR and UDCA to serve as a robust foundation for investigating the combined salt.

Data Presentation: Efficacy in Preclinical Models



Methodological & Application

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The following tables summarize the expected quantitative outcomes based on extensive studies of Berberine and UDCA in HFD-induced obesity and related metabolic disease models.

Table 1: Summary of Berberine (BBR) Effects on HFD-Induced Obese Rodents



Parameter	Animal Model	Dosage	Duration	Key Findings	Reference(s
Body Weight	HFD- induced obese mice	100-300 mg/kg/day	8 weeks	Significantly decreased body weight gain compared to HFD control.	[5][6]
	HFD-induced obese rats	150 mg/kg/day	6 weeks	Attenuated body weight gain without affecting caloric intake.	[2]
Serum Glucose	HFD-induced obese mice	300 mg/kg/day	8 weeks	Significantly reduced fasting glucose levels.	[5][6]
Insulin Sensitivity	HFD-induced obese mice	100 mg/kg/day	4 weeks	Improved glucose tolerance and insulin sensitivity (GTT & ITT).	[7]
Serum Lipids	HFD-induced obese mice	Not specified	Not specified	Reduced serum triglyceride and total cholesterol levels.	[8]
	Hypercholest erolemic patients	Not specified	Not specified	Reductions in triglycerides (22–35%),	[2]



Animal Model	Dosage	Duration	Key Findings	Reference(s
			total	
			cholesterol	
			(16–29%),	
			and LDL-C	
			(20–25%).	
		Dosage	Dosage Duration	Model Dosage Duration Findings total cholesterol (16–29%), and LDL-C

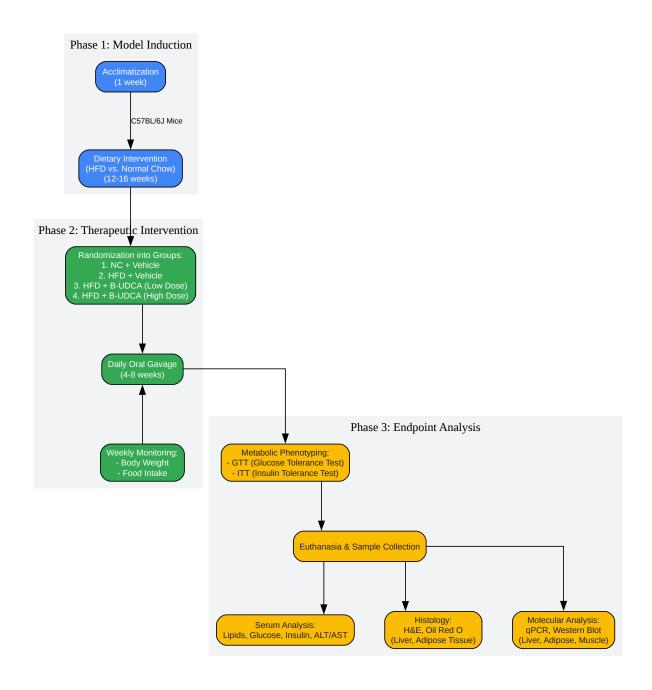
| Adipose Tissue | HFD-induced obese mice | Not specified | Not specified | Reduced epididymal adipose mass and adipocyte size. |[9] |

Table 2: Summary of Ursodeoxycholic Acid (UDCA) Effects on Obese Rodent Models | Parameter | Animal Model | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Adipose Tissue | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Significantly decreased lipid droplets and enhanced white adipose tissue browning. |[4] | | Hepatic Lipids | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Reduced free fatty acids (FFA) and triglycerides (TG) in the liver. |[4] | | Glucose Metabolism | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Reduced hepatic gluconeogenic enzymes (PEPCK, G6Pase). |[4] | | Signaling | HFD-fed mice | Not specified | Not specified | Suppressed LXRα-mediated hepatic lipogenesis. |[10] |

Experimental Workflow and Protocols

This section outlines a typical experimental workflow and detailed protocols for evaluating B-UDCA in an HFD-induced obesity mouse model.





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Caption: Experimental workflow for evaluating B-UDCA in HFD-induced obese mice.

Protocol 2.1: HFD-Induced Obesity Animal Model



- Animals: Use male C57BL/6J mice, 6-7 weeks old.[6]
- Acclimatization: Allow mice to acclimate for one week under standard conditions (22 ± 2°C, 12h light/dark cycle) with free access to water and a standard chow diet.
- Induction:
 - Control Group: Feed mice a normal chow diet (NC, ~10% kcal from fat).
 - Obesity Group: Feed mice a high-fat diet (HFD, ~60% kcal from fat) for 12-16 weeks to induce a stable obese phenotype.[6]
- Grouping: After the induction period, randomize HFD-fed mice based on body weight into treatment groups (n=8-10 per group).
 - Group 1: NC + Vehicle (e.g., PBS or 0.5% CMC-Na)
 - Group 2: HFD + Vehicle
 - Group 3: HFD + B-UDCA (e.g., 150 mg/kg/day)
 - Group 4: HFD + B-UDCA (e.g., 300 mg/kg/day)
- Administration: Administer B-UDCA or vehicle daily via oral gavage for 4-8 weeks.[5][6]
- Monitoring: Record body weight and food intake weekly throughout the study.

Protocol 2.2: Metabolic Phenotyping

- Glucose Tolerance Test (GTT):
 - Perform during the final week of treatment.
 - Fast mice overnight (approx. 12-16 hours).
 - Record baseline blood glucose from the tail vein (t=0).
 - Administer an intraperitoneal (i.p.) injection of D-glucose (2 g/kg body weight).



- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
- Insulin Tolerance Test (ITT):
 - Allow at least 72 hours for recovery after GTT.
 - Fast mice for 4-6 hours.
 - Record baseline blood glucose (t=0).
 - Administer an i.p. injection of human insulin (0.75-1 U/kg body weight).[7]
 - Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 2.3: Sample Collection and Analysis

- Euthanasia: At the end of the treatment period, fast mice overnight and euthanize them.
- Blood Collection: Collect blood via cardiac puncture. Centrifuge to separate serum and store at -80°C.
- Tissue Collection: Perfuse the liver with PBS. Excise, weigh, and section the liver and epididymal white adipose tissue (eWAT).
 - Fix portions in 10% neutral buffered formalin for histology.
 - Snap-freeze remaining portions in liquid nitrogen and store at -80°C for molecular analysis.
- Serum Analysis: Use commercial ELISA or colorimetric kits to measure serum levels of triglycerides, total cholesterol, glucose, insulin, ALT, and AST.
- Histology: Embed formalin-fixed tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess adipocyte size and hepatic steatosis. Use Oil Red O staining on frozen liver sections to visualize lipid droplets.
- Molecular Analysis (qPCR/Western Blot):
 - Extract total RNA or protein from frozen liver, eWAT, or muscle tissue.



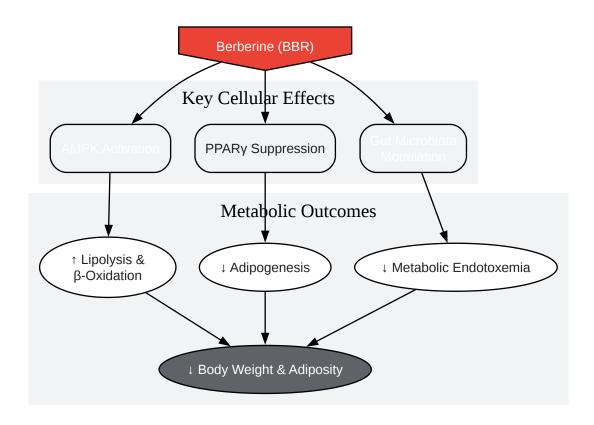
- For qPCR, reverse transcribe RNA to cDNA and analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FAS), fatty acid oxidation (e.g., CPT1, PPARα), and inflammation (e.g., TNFα, IL-6).
- For Western Blot, analyze protein levels and phosphorylation status of key signaling molecules (e.g., p-AMPK/AMPK, p-AKT/AKT).

Key Signaling Pathways

B-UDCA's therapeutic effects are mediated by the combined actions of BBR and UDCA on several critical metabolic signaling pathways.

Berberine (BBR) Signaling

BBR primarily acts as an activator of AMPK, a central regulator of cellular energy homeostasis. Its action mitigates obesity through multiple downstream effects.



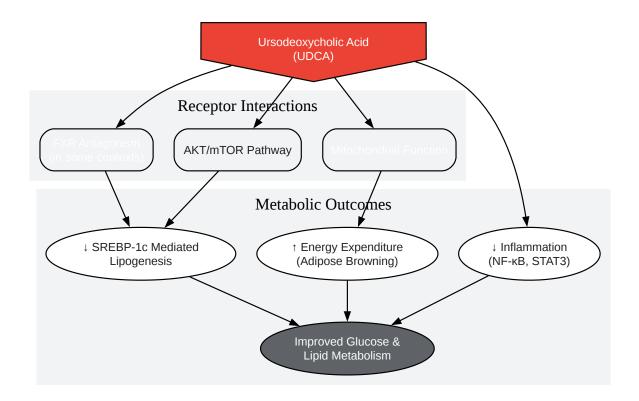
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Caption: Key anti-obesity signaling pathways modulated by Berberine (BBR).



Ursodeoxycholic Acid (UDCA) Signaling

UDCA influences metabolism by acting as a signaling molecule that interacts with nuclear receptors like FXR and membrane receptors like TGR5, regulating lipid homeostasis and inflammation.



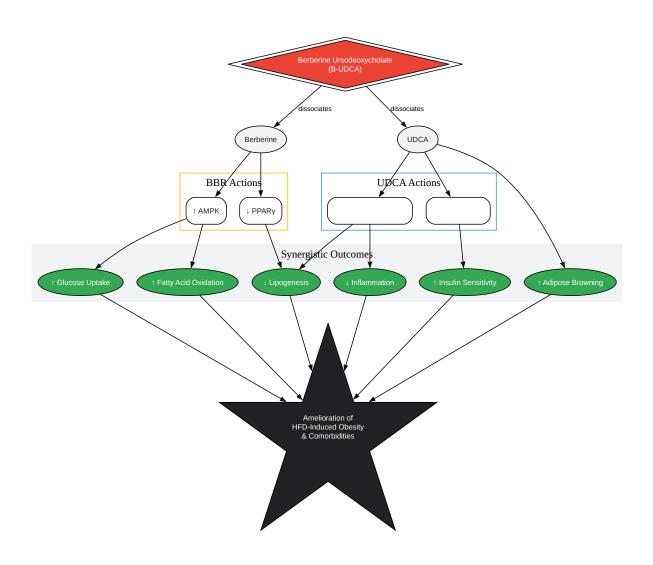
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Caption: Metabolic signaling pathways influenced by Ursodeoxycholic Acid (UDCA).

Proposed Integrated B-UDCA Signaling Pathway

B-UDCA is hypothesized to engage the pathways of both its components, leading to a synergistic effect on metabolic health in the context of diet-induced obesity.





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Caption: Proposed synergistic signaling pathways of B-UDCA in metabolic regulation.

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